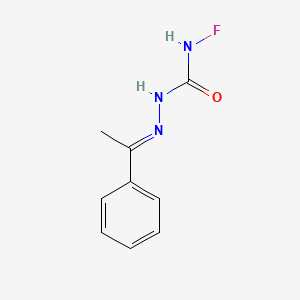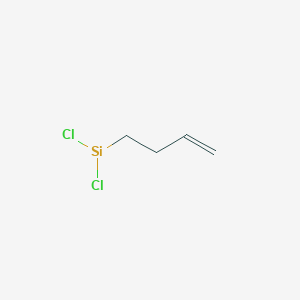
3-Butenyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenyldichlorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms and a butenyl group. This compound is part of the chlorosilane family, which is known for its reactivity and versatility in various chemical processes. The molecular formula of this compound is C4H8Cl2Si.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Butenyldichlorosilane can be synthesized through the reaction of butenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C4H7MgBr+SiCl4→C4H8Cl2Si+MgBrCl
This reaction is carried out under anhydrous conditions to avoid hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting butenyl chloride with silicon in the presence of a copper catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butenyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Grignard Reactions: Reacts with Grignard reagents to form organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Grignard Reactions: Grignard reagents like methylmagnesium bromide, under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Grignard Reactions: Organosilicon compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-Butenyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the production of siloxanes and silicones.
Biology: Utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic components and semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Butenyldichlorosilane involves the formation of silicon-oxygen or silicon-carbon bonds through various chemical reactions. The compound can react with nucleophiles, such as water or alcohols, to form silanols or alkoxysilanes. These reactions are facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic species.
Comparación Con Compuestos Similares
Dichlorosilane (H2SiCl2): Used in the semiconductor industry for the deposition of silicon nitride.
Trichlorosilane (HSiCl3): A precursor for the production of high-purity silicon.
Tetrachlorosilane (SiCl4): Used in the production of fumed silica and as a reagent in organic synthesis.
Uniqueness of 3-Butenyldichlorosilane: this compound is unique due to its butenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of organosilicon compounds with tailored functionalities. Its ability to form stable bonds with organic molecules also distinguishes it from other chlorosilanes, making it valuable in various applications.
Propiedades
Fórmula molecular |
C4H7Cl2Si |
|---|---|
Peso molecular |
154.09 g/mol |
InChI |
InChI=1S/C4H7Cl2Si/c1-2-3-4-7(5)6/h2H,1,3-4H2 |
Clave InChI |
KQBYYYPVNHIBQS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




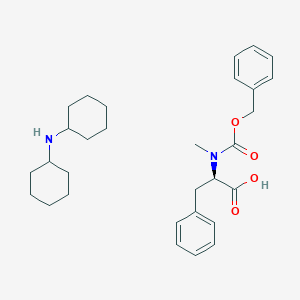


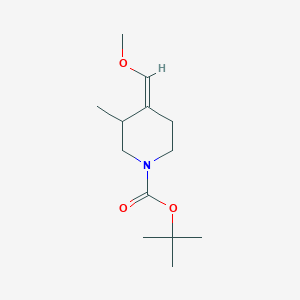
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
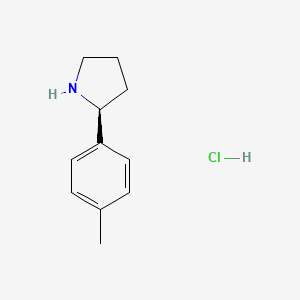

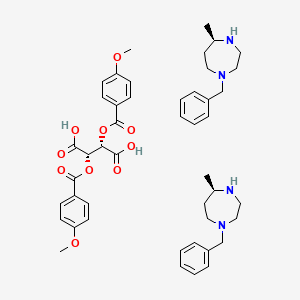
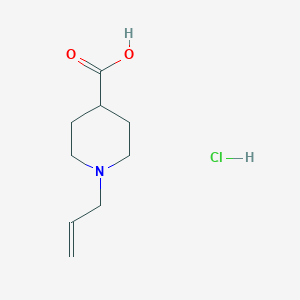
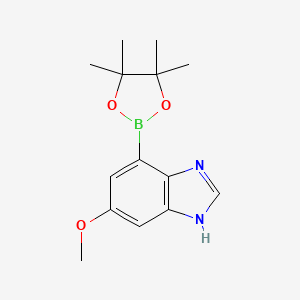
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
